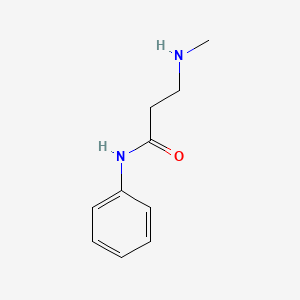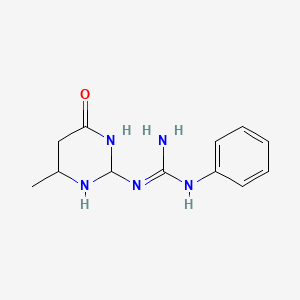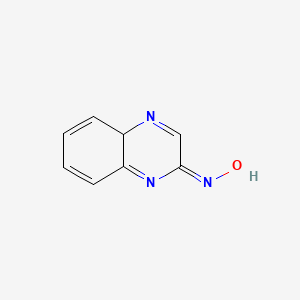
2-methylsulfanyl-1H-purine-6,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylsulfanyl-1H-purine-6,8-dione is a chemical compound with the molecular formula C6H6N4O2S It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-1H-purine-6,8-dione typically involves the introduction of a methylsulfanyl group to the purine ring. One common method involves the reaction of 6,8-dioxopurine with methylthiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-methylsulfanyl-1H-purine-6,8-dione can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form derivatives with different oxidation states.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized purine derivatives.
Scientific Research Applications
2-methylsulfanyl-1H-purine-6,8-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methylsulfanyl-1H-purine-6,8-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or pain . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)-7H-purine-6,8-diol: A similar compound with hydroxyl groups at positions 6 and 8 instead of oxo groups.
3-methyl-7-nonyl-8-(4-phenyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione: Another purine derivative with different substituents.
Uniqueness
2-methylsulfanyl-1H-purine-6,8-dione is unique due to its specific substitution pattern and the presence of the methylsulfanyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H4N4O2S |
|---|---|
Molecular Weight |
196.19 g/mol |
IUPAC Name |
2-methylsulfanyl-1H-purine-6,8-dione |
InChI |
InChI=1S/C6H4N4O2S/c1-13-6-9-3-2(4(11)10-6)7-5(12)8-3/h1H3,(H,8,9,10,11,12) |
InChI Key |
GCNBISGXNTVENO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=NC(=O)N=C2C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[2-Tert-butyl-6-[3-tert-butyl-2-(8,10-dioxa-9-phosphatricyclo[9.4.0.02,7]pentadecan-9-yloxy)-5-methoxycyclohexyl]-4-methoxyphenoxy]-8,10-dioxa-9-phosphatricyclo[9.4.0.02,7]pentadecane](/img/structure/B12347883.png)
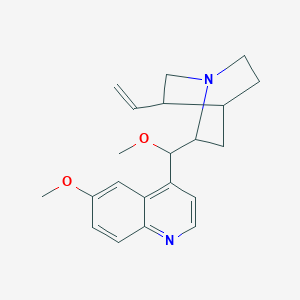
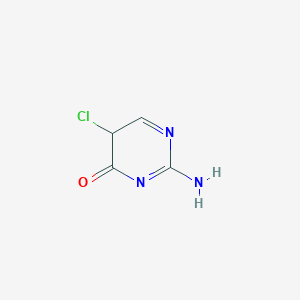
![N-[(2-ethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride](/img/structure/B12347908.png)

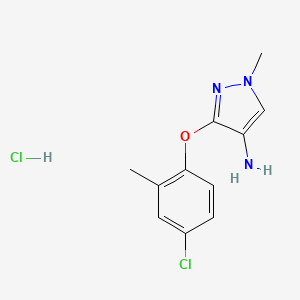
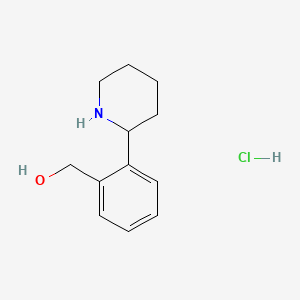
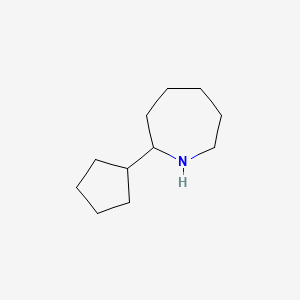

![3-Oxo-2,3a-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12347932.png)
